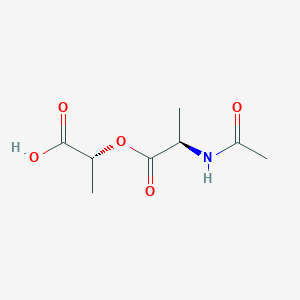

Ac-d-ala-d-lactic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

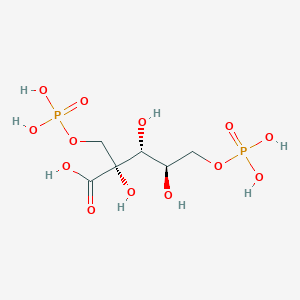

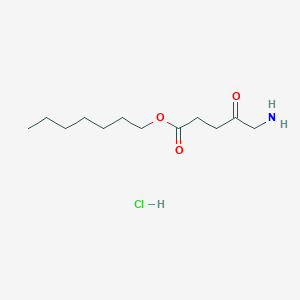

Ac-d-ala-d-lactic acid is a compound with the molecular formula C8H13NO5 . It is also known by other synonyms such as (2R)-2-[(2R)-2-acetamidopropanoyl]oxypropanoic Acid and Ac-D-Ala-D-Lac-OH . It has a molecular weight of 203.19 g/mol .

Synthesis Analysis

Efficient conversion of lactic acid to alanine has been achieved over noble metal supported on Ni@C catalysts . In this process, lactic acid derived from renewable biomass and waste glycerol was used to produce alanine .Molecular Structure Analysis

The molecular structure of Ac-d-ala-d-lactic acid includes two defined atom stereocenters . The compound’s InChI is InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 .Chemical Reactions Analysis

The compound Ac-Lys-D-Ala-D-lactic acid is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .Physical And Chemical Properties Analysis

Ac-d-ala-d-lactic acid has a molecular weight of 203.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 203.07937252 g/mol . The topological polar surface area of the compound is 92.7 Ų .Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Ac-d-ala-d-lactic acid derivatives, such as lactate esters, are utilized in the pharmaceutical industry due to their hygroscopic and emulsifying properties. They play a role in the synthesis of dermatologic drugs and treatments against osteoporosis .

Controlled Drug Delivery

This compound is involved in controlled drug delivery systems. Its properties are beneficial for developing systems that can precisely control the release rate of drugs within the human body .

Tissue Engineering

In tissue engineering, Ac-d-ala-d-lactic acid is used for developing scaffolds that support the growth and regeneration of tissues. This application is crucial for advancements in regenerative medicine .

Biodegradable Polymers

One of the most significant applications is in the production of environmentally friendly and biodegradable polymers, such as polylactic acid (PLA). PLA is used in various industries, including packaging, textiles, and biomedicine .

Food Safety

Lactic acid bacteria synthesize bacteriocins from ribosomes, which are inhibitory against foodborne pathogens. This ensures safer food products and extends their shelf life .

Probiotic Properties

Specific strains of lactic acid bacteria possess probiotic properties and are used in food products to confer various health benefits to humans when consumed in adequate amounts .

Functional Ingredients

Lactic acid bacteria are a source of functional ingredients like vitamins, enzymes, and exopolysaccharides. These ingredients meet consumer demands for natural products and functional foods related to human health .

Mecanismo De Acción

Target of Action

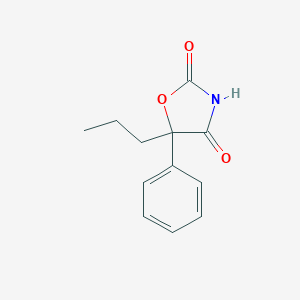

The primary target of Ac-d-ala-d-lactic acid is the D-alanine carboxypeptidase (DD-carboxypeptidase) . This enzyme plays a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall . The peptidoglycan composition in lactic acid bacteria dictates vancomycin resistance .

Mode of Action

Ac-d-ala-d-lactic acid acts as a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases . Vancomycin binds relatively poorly to peptidoglycan ending in d-alanyl-d-lactate and binds with high affinity to peptidoglycan ending in d-alanyl-d-alanine (d-Ala-d-Ala), which results in vancomycin resistance and sensitivity, respectively .

Biochemical Pathways

The compound influences the peptidoglycan synthesis pathway . The enzyme responsible for generating these peptidoglycan precursors is dipeptide ligase (Ddl). A single amino acid in the Ddl active site, phenylalanine or tyrosine, determines depsipeptide or dipeptide activity, respectively .

Pharmacokinetics

It’s known that the compound is a depsipeptide substrate for penicillin-sensitive d-alanine carboxypeptidases .

Result of Action

The result of Ac-d-ala-d-lactic acid’s action is an increase in the sensitivity of vancomycin-resistant lactobacilli to vancomycin in a dose-dependent manner . This change in sensitivity is due to the alteration in the peptidoglycan composition of the bacteria .

Direcciones Futuras

Future research into D-lactic acid, which is problematic for humans and can have fatal consequences if intake is excessive, is warranted . In animal studies, selective NHE1 inhibitors have been shown to improve cardiovascular function, ameliorate lactic acidosis, and reduce mortality, supporting future research into their possible use in humans .

Propiedades

IUPAC Name |

(2R)-2-[(2R)-2-acetamidopropanoyl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQRMBHOTDMNOQ-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-d-ala-d-lactic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)